2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine
CAS No.: 73806-38-9
Cat. No.: VC18483484
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73806-38-9 |
|---|---|
| Molecular Formula | C14H20ClNO |
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine |
| Standard InChI | InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3 |
| Standard InChI Key | JOQQPFMZRONACM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine, reflects its core structure: a cyclohexane ring substituted at the 2-position with a chlorine atom and a 3-methoxyphenyl group, alongside a methylamine side chain. The stereochemistry at the 2-position introduces chirality, which may influence its biological activity. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 73806-38-9 |
| Molecular Formula | |
| Molecular Weight | 253.77 g/mol |
| SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)Cl |
| InChIKey | JOQQPFMZRONACM-UHFFFAOYSA-N |
The methoxyphenyl group contributes electron-donating effects via the methoxy substituent, potentially enhancing stability and interaction with aromatic systems in biological targets.
Synthesis Methods
Key Reaction Pathways
The synthesis of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves sequential functionalization of a cyclohexanone precursor. A representative route includes:
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Chlorination of Cyclohexanone Derivatives:
Starting with 2-methylcyclohexanone, electrophilic chlorination using reagents like sulfuryl chloride () introduces the chlorine atom at the 2-position, yielding 2-chloro-2-methylcyclohexanone . -
Grignard or Nucleophilic Amination:
Reaction with m-methoxyphenylmagnesium bromide forms the methoxyphenyl-substituted cyclohexanol intermediate, which undergoes dehydration to the corresponding alkene. -
Reductive Amination:
The alkene is subjected to hydroamination using methylamine and a palladium catalyst, followed by reduction (e.g., with ) to yield the final amine product .
Optimization Challenges
Critical parameters include solvent polarity (polar aprotic solvents like THF enhance nucleophilicity), temperature control (–78°C for lithiation steps ), and stoichiometric ratios to minimize byproducts. Yields up to 59% have been reported for optimized one-pot protocols .
Physicochemical Properties
While comprehensive data remain limited, inferred properties from structural analogs include:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine and methoxy groups.
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Melting Point: Estimated 120–140°C based on cyclohexanemethylamine derivatives.
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Stability: Susceptible to oxidative degradation; storage under inert atmospheres recommended.
The chlorine atom’s electronegativity () and the methoxy group’s +M effect create a dipole moment favoring interactions with hydrophobic protein pockets.
Analytical Characterization
Spectroscopic Data
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